3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide
Description
3-(2-Chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide is a multifunctional organic compound featuring three distinct structural motifs:
- Benzofuran-2-carboxamide core: A bicyclic aromatic system with a carboxamide group at position 2.
- 2-Chloropropanamido substituent: A chlorinated aliphatic amide at position 3 of the benzofuran ring.
- 2,3-Dihydrobenzo[b][1,4]dioxin-6-yl group: A bicyclic ether moiety attached to the carboxamide nitrogen.
Below, we compare this compound to structurally related molecules from diverse sources.
Properties
IUPAC Name |
3-(2-chloropropanoylamino)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O5/c1-11(21)19(24)23-17-13-4-2-3-5-14(13)28-18(17)20(25)22-12-6-7-15-16(10-12)27-9-8-26-15/h2-7,10-11H,8-9H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCIHQXBGBOHLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors under acidic or basic conditions.
Introduction of the Dihydrobenzo[dioxin] Moiety: This step often involves the reaction of the benzofuran intermediate with a dihydrobenzo[dioxin] derivative under conditions that promote the formation of the desired linkage.
Attachment of the Chloropropanamido Group: This is typically done through an amide coupling reaction, where the benzofuran-dihydrobenzo[dioxin] intermediate is reacted with 2-chloropropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The chloropropanamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials with specific properties.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: The compound could be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of 3-(2-chloropropanamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signaling pathways.
Comparison with Similar Compounds
Propanamide Derivatives (Chlorinated Amide Analogs)
Propanamide derivatives with chlorinated aromatic systems are widely used as herbicides and pesticides. Key examples include:
Key Differences :
2,3-Dihydrobenzo[b][1,4]dioxin Derivatives
The dihydrodioxin moiety is a common scaffold in synthetic chemistry. Examples from commercial catalogs include:
Key Differences :
- Sulfonamide derivatives (e.g., ) are often associated with antimicrobial activity, whereas the carboxamide group in the target compound may favor different biological targets.
- The dihydrodioxin ring’s electron-rich nature could stabilize interactions with biological receptors, but the attached benzofuran system in the target compound introduces steric constraints absent in simpler analogs .
Hydroxamic Acid Derivatives (Antioxidant/Antimicrobial Agents)
Hydroxamic acids, such as those synthesized in , share functional similarities with the target compound’s amide groups but differ critically in reactivity:
Key Differences :
- Hydroxamic acids exhibit strong metal-chelating and radical-scavenging properties due to their N-hydroxy group, which is absent in the target compound’s chloropropanamido substituent .
- The benzofuran core in the target compound may confer fluorescence or π-π stacking capabilities, unlike the cyclopropane or cyclohexane systems in derivatives.
Structural and Functional Implications
Physicochemical Properties
- Lipophilicity : The dihydrodioxin and benzofuran systems likely increase logP values compared to Propanil or sulfonamide analogs, favoring blood-brain barrier penetration.
- Metabolic Stability : The chloropropanamido group may resist hydrolysis better than the hydroxamic acids in , which are prone to enzymatic degradation.
Q & A
Basic: What are the recommended synthetic routes and purification strategies for this compound?
Methodological Answer:
The synthesis typically involves multi-step processes, including chlorination of intermediates, amidation to introduce functional groups, and coupling reactions. For example, similar benzofuran-dioxin hybrids are synthesized via:
- Chloropropanamido group introduction : Achieved by reacting benzofuran-2-carboxylic acid derivatives with 2-chloropropanoyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
- Coupling with dihydrobenzodioxin amine : Amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .
Purification : Use sequential chromatography (silica gel TLC for monitoring, followed by preparative HPLC with C18 columns) to isolate the target compound (>95% purity). Confirm purity via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
Methodological Answer:
SAR analysis should focus on:
- Core modifications : Replace the benzofuran ring with benzothiophene to assess electronic effects on target binding (e.g., enzyme inhibition).
- Side-chain variations : Substitute the 2-chloropropanamido group with fluorinated or methylated analogs to evaluate steric/electronic impacts on potency .
- Dihydrobenzodioxin substituents : Introduce electron-withdrawing groups (e.g., nitro) at the 6-position to enhance receptor affinity.
Experimental validation : Test derivatives in enzyme inhibition assays (e.g., kinase or protease panels) and compare IC50 values. Use molecular docking (AutoDock Vina) to predict binding modes against crystallographic targets (e.g., PDB entries) .
Advanced: How to resolve contradictions in reported biological activity data (e.g., varying IC50 values)?
Methodological Answer:
Contradictions may arise from:
- Assay conditions : Validate protocols using standardized positive controls (e.g., staurosporine for kinase assays) and consistent ATP concentrations .
- Compound stability : Perform stability studies (HPLC/MS) under assay conditions (e.g., pH 7.4 buffer, 37°C) to detect degradation products .
- Off-target effects : Use CRISPR-edited cell lines (e.g., KO models for suspected off-target receptors) to isolate primary mechanisms .
Statistical reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies, adjusting for batch effects .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- Structural elucidation : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons), ¹³C NMR (carbonyl signals at ~170 ppm), and IR (amide I band at ~1650 cm⁻¹) .
- Purity assessment : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass confirmation : HRMS (ESI+) to verify [M+H]⁺ ion matching theoretical mass (e.g., m/z 458.47 for C26H22ClN2O6) .
Advanced: How to design experiments for evaluating in vivo pharmacokinetics?
Methodological Answer:
- Dosing regimen : Administer compound intravenously (1 mg/kg) and orally (5 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h .
- Bioanalysis : Quantify plasma concentrations via LC-MS/MS (LLOQ: 1 ng/mL). Calculate AUC, Cmax, and t₁/₂ using non-compartmental analysis (Phoenix WinNonlin) .
- Tissue distribution : Sacrifice animals at 24 h; homogenize organs (liver, kidney, brain) and extract compound for LC-MS/MS analysis .
Advanced: What computational methods predict metabolic pathways and toxicity?
Methodological Answer:
- Metabolism prediction : Use GLORYx for phase I/II metabolism simulations, focusing on amide hydrolysis (chloropropanamido group) and CYP450-mediated oxidation (benzodioxin ring) .
- Toxicity profiling : Run ProTox-II to assess hepatotoxicity risks (e.g., structural alerts for reactive metabolites) .
- In vitro validation : Incubate compound with human liver microsomes (HLMs) and NADPH cofactor; monitor metabolites via UPLC-QTOF .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
